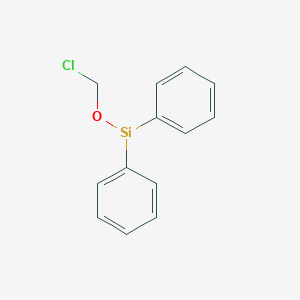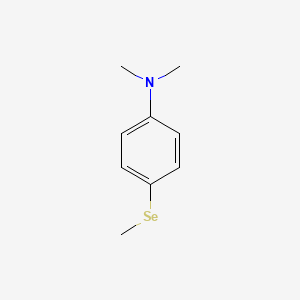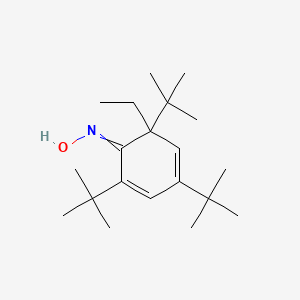![molecular formula C12H20N2O4 B14654396 1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 42431-40-3](/img/structure/B14654396.png)
1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[45]decane-2,4-dione is a chemical compound known for its unique spirocyclic structure This compound is part of the diazaspirodecane family, which is characterized by a spiro junction connecting two cyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate amines with cyclic anhydrides. One common method includes the reaction of ethylenediamine with succinic anhydride under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with target molecules, while the spirocyclic structure provides steric hindrance, influencing the compound’s binding affinity and specificity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A derivative with additional methyl groups, affecting its reactivity and applications.
Uniqueness
1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to the presence of hydroxyethyl groups, which enhance its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
42431-40-3 |
|---|---|
Molecular Formula |
C12H20N2O4 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1,3-bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C12H20N2O4/c15-8-6-13-10(17)12(4-2-1-3-5-12)14(7-9-16)11(13)18/h15-16H,1-9H2 |
InChI Key |
FXDSBYSTBYMOND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)

![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)






![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
